![molecular formula C17H18N2O3S B5555369 ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 62349-06-8](/img/structure/B5555369.png)
ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Synthesis Analysis
Ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized through various methods. One approach involves converting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into its acetylated and propionylated derivatives. These derivatives can then be treated with hydrazine hydrate to yield amino-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, which are further treated with aromatic aldehydes to obtain Schiff bases (Narayana et al., 2006).
Molecular Structure Analysis
The molecular structure of ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives has been studied using various techniques like X-ray crystallography. The studies reveal the conformation and structural details of these compounds (Mukhtar et al., 2012).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to the formation of different derivatives. For example, its reaction with primary amines in toluene under reflux conditions leads to the formation of corresponding carboxylates with specific structural configurations (Shipilovskikh et al., 2014).
Physical Properties Analysis
The physical properties of this compound, such as its crystalline structure, have been analyzed through X-ray diffraction studies. These studies provide insights into the compound's conformation and spatial arrangement (Sambyal et al., 2011).
Chemical Properties Analysis
The chemical properties of ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, including its reactivity and interaction with other chemical agents, are central to understanding its potential applications and behavior in various chemical reactions. Studies have shown the formation of different chemical structures and the involvement in various synthesis pathways (Mohamed, 2021).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives have been synthesized and evaluated for their biological activities. A study detailed the synthesis of derivatives exhibiting promising antibacterial and antifungal activities, along with anti-inflammatory properties. This research demonstrates the compound's potential as a base for developing antimicrobial and anti-inflammatory agents (Narayana, Ashalatha, Raj, & Kumari, 2006).
Organic Chemistry and Catalysis
Another application involves the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation reaction with N-tosylimines, facilitated by an organic phosphine catalyst. This process yields highly functionalized tetrahydropyridines, showcasing the compound's utility in organic synthesis and catalysis (Zhu, Lan, & Kwon, 2003).
Chemical Reactions and Structural Analysis
Research has also explored the recyclization reactions of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with amines. This work led to the formation of novel compounds, with their structures determined by X-ray analysis, highlighting the compound's versatility in chemical transformations (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Derivative Synthesis and Biological Evaluation
Further studies have focused on the synthesis of novel derivatives, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and different arylidinemalononitrile derivatives. The synthesized compounds were characterized and subjected to biological evaluations, demonstrating the compound's potential in the development of biologically active molecules (Mohamed, 2014; 2021).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-22-17(21)14-12-7-3-4-8-13(12)23-16(14)19-15(20)11-6-5-9-18-10-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJSVZXQWFVHQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126886 | |
Record name | Ethyl 4,5,6,7-tetrahydro-2-[(3-pyridinylcarbonyl)amino]benzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
CAS RN |
62349-06-8 | |
Record name | Ethyl 4,5,6,7-tetrahydro-2-[(3-pyridinylcarbonyl)amino]benzo[b]thiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62349-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,5,6,7-tetrahydro-2-[(3-pyridinylcarbonyl)amino]benzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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